
Sodium;5-pyridin-2-yl-1H-pyrrole-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium;5-pyridin-2-yl-1H-pyrrole-2-carboxylate, also known as SPPC, is a chemical compound that has been widely used in scientific research due to its unique properties. SPPC is a potent inhibitor of protein tyrosine phosphatases, which play a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis.
作用機序
Sodium;5-pyridin-2-yl-1H-pyrrole-2-carboxylate inhibits protein tyrosine phosphatases by binding to the active site of the enzyme. This prevents the enzyme from dephosphorylating its substrate, leading to an increase in the level of phosphorylated proteins in the cell. Sodium;5-pyridin-2-yl-1H-pyrrole-2-carboxylate has been shown to be a non-competitive inhibitor of PTP1B, which means that it binds to a site on the enzyme other than the active site.
Biochemical and Physiological Effects
Sodium;5-pyridin-2-yl-1H-pyrrole-2-carboxylate has been shown to have various biochemical and physiological effects on cells. It has been shown to increase insulin sensitivity in obese mice by inhibiting PTP1B, which is a negative regulator of insulin signaling. Sodium;5-pyridin-2-yl-1H-pyrrole-2-carboxylate has also been shown to induce apoptosis in cancer cells by inhibiting SHP-1, which is involved in cell survival pathways.
実験室実験の利点と制限
Sodium;5-pyridin-2-yl-1H-pyrrole-2-carboxylate has several advantages for lab experiments. It is a potent and specific inhibitor of protein tyrosine phosphatases, which makes it a valuable tool for studying the role of these enzymes in cellular processes. Sodium;5-pyridin-2-yl-1H-pyrrole-2-carboxylate is also relatively easy to synthesize, which makes it readily available for research purposes. However, Sodium;5-pyridin-2-yl-1H-pyrrole-2-carboxylate has some limitations for lab experiments. It has low solubility in water, which can limit its use in certain assays. Sodium;5-pyridin-2-yl-1H-pyrrole-2-carboxylate can also be toxic to cells at high concentrations, which can affect the interpretation of experimental results.
将来の方向性
There are several future directions for the research on Sodium;5-pyridin-2-yl-1H-pyrrole-2-carboxylate. One area of interest is the development of more potent and specific inhibitors of protein tyrosine phosphatases. Another area of interest is the study of the role of protein tyrosine phosphatases in various diseases, including cancer, diabetes, and autoimmune disorders. Additionally, the use of Sodium;5-pyridin-2-yl-1H-pyrrole-2-carboxylate as a tool for drug discovery and development is an area of active research.
合成法
The synthesis of Sodium;5-pyridin-2-yl-1H-pyrrole-2-carboxylate involves the reaction of 2-acetylpyridine with ethyl cyanoacetate in the presence of sodium ethoxide. The resulting product is then treated with hydrochloric acid to yield Sodium;5-pyridin-2-yl-1H-pyrrole-2-carboxylate as a white crystalline solid. The overall yield of this synthesis method is around 50%.
科学的研究の応用
Sodium;5-pyridin-2-yl-1H-pyrrole-2-carboxylate has been widely used in scientific research as a protein tyrosine phosphatase inhibitor. It has been shown to inhibit the activity of various tyrosine phosphatases, including PTP1B, TC-PTP, and SHP-1. Sodium;5-pyridin-2-yl-1H-pyrrole-2-carboxylate has been used to study the role of protein tyrosine phosphatases in various cellular processes, including insulin signaling, cell growth, and apoptosis.
特性
IUPAC Name |
sodium;5-pyridin-2-yl-1H-pyrrole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2.Na/c13-10(14)9-5-4-8(12-9)7-3-1-2-6-11-7;/h1-6,12H,(H,13,14);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNRPLWUJLLBHHW-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=C(N2)C(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N2NaO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

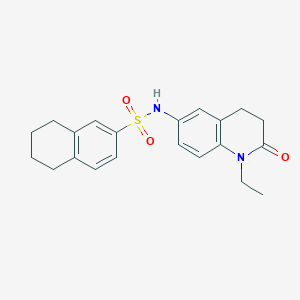
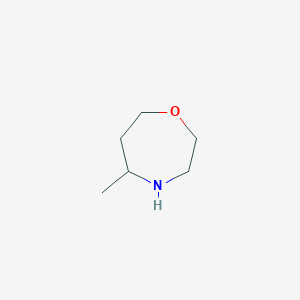
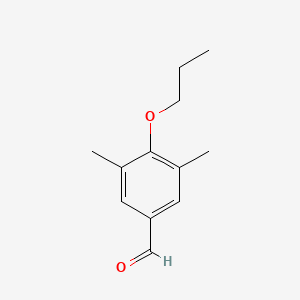
![Diethyl 2-(acetylamino)-2-[4-(methoxymethyl)benzyl]malonate](/img/structure/B2768300.png)
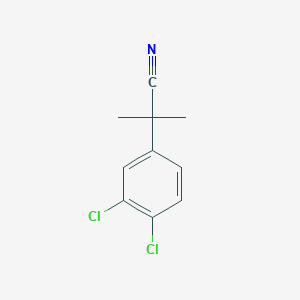
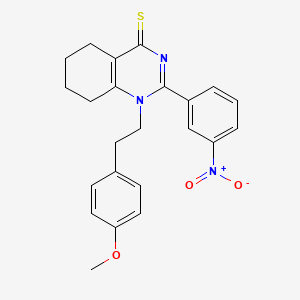

![2,5-dichloro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide](/img/structure/B2768309.png)
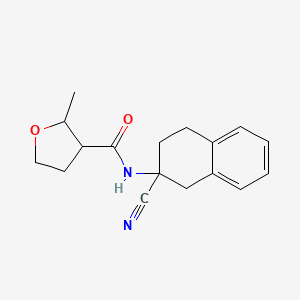
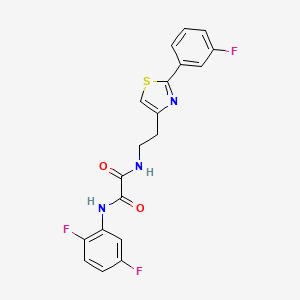
![N-(5-chloro-2-methoxyphenyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2768314.png)

![(5-Bromopyridin-3-yl)-[4-[(6-cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2768318.png)
